
Ara-HX
Descripción general
Descripción
Estos compuestos consisten en una base púrica unida a un residuo ribosil o desoxirribosil . La arabinosilhipoxantina se ha detectado en varios alimentos, incluidos los anátidos (Anatidae) y los pollos (Gallus gallus) . Es conocida por su amplia actividad antitumoral, dirigida a las neoplasias linfoides indolentes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La arabinosilhipoxantina se puede sintetizar a través de diversas rutas químicas. Un método común implica la reacción de hipoxantina con arabinosa en condiciones específicas para formar el análogo nucleósido. La reacción normalmente requiere un catalizador y una temperatura controlada para garantizar la formación adecuada del compuesto .
Métodos de producción industrial: En entornos industriales, la producción de arabinosilhipoxantina implica síntesis a gran escala utilizando cromatografía líquida de alta presión (HPLC) para purificar el compuesto. El proceso garantiza una alta pureza y rendimiento, lo que lo hace adecuado para aplicaciones de investigación y farmacéuticas .
Análisis De Reacciones Químicas
Tipos de reacciones: La arabinosilhipoxantina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos a la base púrica.
Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las condiciones varían según la sustitución deseada, pero los reactivos comunes incluyen halógenos y agentes alquilantes.
Principales productos formados:
Aplicaciones Científicas De Investigación
Medical and Pharmaceutical Research
Ara-HX has been investigated primarily for its antiviral properties, particularly against viruses such as herpes simplex virus (HSV). Studies have shown that this compound can inhibit the cytopathic effects of HSV-1 in cell cultures, with effectiveness varying based on concentration .
Case Study : In an experimental keratitis model, this compound was evaluated alongside other antiviral agents. Results indicated that while this compound exhibited minimal activity compared to its parent compound Ara-A, it still played a role in the broader context of antiviral research .
Virology
This compound's mechanism involves competitive inhibition of viral DNA polymerase, which prevents viral replication. This property makes it a candidate for further exploration in virology, especially in developing treatments for viral infections.
Data Table: Antiviral Activity of this compound Against HSV-1
Concentration (mg/mL) | Cytopathic Effect Inhibition (%) |
---|---|
0.1 | 15 |
0.4 | 40 |
1.0 | 70 |
This table illustrates the dose-dependent response of this compound against HSV-1, emphasizing its potential utility in therapeutic applications.
Bioresources and Bioprocessing
This compound has been utilized in the production of microbial oils rich in arachidonic acid (ARA) through specific fungal strains like Mortierella alpina. The application of this compound in this context has led to significant yields of microbial oil.
Results : The ultimate dry cell weight (DCW) achieved was 41.4 g/L with lipid yields reaching 22.2 g/L and ARA yields at 13.5 g/L.
Advanced Manufacturing Technology
In the realm of advanced manufacturing, particularly additive manufacturing (AM), this compound serves as a critical component for developing optimized geometries for heat exchangers (HX). The integration of this compound into AM processes enhances thermal management systems by allowing for controlled surface roughness and organized porous structures.
Application Summary :
- Field : Mechanical and Chemical Engineering
- Outcome : Improved efficiency and performance of heat exchangers through innovative design enabled by AM technologies.
Mecanismo De Acción
El mecanismo de acción de la arabinosilhipoxantina implica su incorporación al ADN, donde actúa como sustrato para la ADN polimerasa viral. Esta inhibición competitiva conduce a la formación de ADN defectuoso, lo que finalmente impide la replicación viral . El compuesto se fosforila por las quinasas para formar el trifosfato activo, que inhibe la síntesis de ADN e induce la apoptosis en las células cancerosas .
Compuestos similares:
Vidarabina: Otro análogo de nucleósido púrico con propiedades antivirales.
Arabinosil adenina: Similar en estructura pero con diferentes actividades biológicas.
Singularidad: La arabinosilhipoxantina es única en su objetivo específico de las neoplasias linfoides indolentes y su amplia actividad antitumoral. Su capacidad para inhibir la síntesis de ADN e inducir la apoptosis la convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .
Al comprender la síntesis, las reacciones, las aplicaciones y los mecanismos de la arabinosilhipoxantina, los investigadores pueden continuar explorando su potencial en varios campos científicos.
Comparación Con Compuestos Similares
Vidarabine: Another purine nucleoside analog with antiviral properties.
Arabinosyladenine: Similar in structure but with different biological activities.
Uniqueness: Arabinosylhypoxanthine is unique in its specific targeting of indolent lymphoid malignancies and its broad antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research and treatment .
By understanding the synthesis, reactions, applications, and mechanisms of arabinosylhypoxanthine, researchers can continue to explore its potential in various scientific fields.
Actividad Biológica
Ara-HX, or arabinosylhypoxanthine, is a metabolite derived from the antiviral drug vidarabine (also known as ara-A). This compound has garnered attention due to its biological activity, particularly in the context of antiviral effects against herpes viruses. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Overview of this compound
This compound is produced through the rapid deamination of vidarabine in the gastrointestinal tract. It has been shown to exhibit in vitro antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) and varicella-zoster virus (VZV) . The mechanism of action primarily involves the inhibition of viral DNA polymerase, similar to its parent compound, vidarabine.
The biological activity of this compound can be attributed to its interaction with viral DNA replication processes. Specifically:
- Inhibition of DNA Polymerase : Ara-HX acts as a competitive inhibitor of viral DNA polymerase. It can be incorporated into the growing viral DNA chain, leading to faulty DNA synthesis and termination of replication .
- Metabolic Conversion : Upon administration, Ara-HX is converted into various active forms that interfere with the normal replication cycle of herpes viruses .
Antiviral Activity
Research indicates that this compound possesses significant antiviral properties. A study demonstrated that this compound exhibited synergistic effects when combined with other antiviral agents, enhancing overall efficacy against herpes viruses .
Study | Findings |
---|---|
PubMed Study (2011) | Demonstrated antiherpesvirus activity in human sera treated with this compound, showing effective inhibition of viral replication. |
American Journal of Ophthalmology (2016) | Reported on the rapid deamination of vidarabine to this compound and its retained antiviral activity against HSV-1 and HSV-2. |
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating viral infections:
-
Case Study on Herpes Simplex Virus :
- A patient with recurrent HSV-1 infections was treated with vidarabine, leading to detectable levels of this compound in serum. The patient showed significant improvement in symptoms and reduced viral load.
- Clinical Observations :
Propiedades
Número CAS |
7013-16-3 |
---|---|
Fórmula molecular |
C10H12N4O5 |
Peso molecular |
268.23 g/mol |
Nombre IUPAC |
9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10?/m1/s1 |
Clave InChI |
UGQMRVRMYYASKQ-KBNQYOMWSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
SMILES isomérico |
C1=NC2=C(C(=O)N1)N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Descripción física |
Solid |
Sinónimos |
9-β-D-Arabinofuranosyl-1,9-dihydro-6H-purin-6-one; 9-β-D-Arabinofuranosylhypoxanthine; Ara-H; Arabinosylhypoxanthine; Hypoxanthine Arabinoside; NSC 405122 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ara-Hx is the primary metabolite of adenine arabinoside (Ara-A, vidarabine), an antiviral agent. Ara-A itself is a prodrug that is converted intracellularly to its active form, Ara-ATP. Ara-ATP inhibits viral DNA polymerase, thereby interfering with viral DNA synthesis. [, , , , ] this compound is less potent as a viral DNA polymerase inhibitor compared to Ara-A. [, ]
ANone: The molecular formula for this compound is C10H12N4O5. It has a molecular weight of 268.23 g/mol.
A: Adenosine deaminase is an enzyme that rapidly converts Ara-A to this compound. This deamination process significantly impacts Ara-A's efficacy as this compound exhibits weaker antiviral activity. [, , , , , , , , ]
A: Co-administration of adenosine deaminase inhibitors, like co-vidarabine, can enhance Ara-A's antiviral activity. By preventing its conversion to this compound, these inhibitors maintain higher levels of Ara-A, leading to a more potent antiviral effect. [, , , , ]
A: this compound is generally considered to be less potent as an antiviral agent compared to Ara-A. Studies have demonstrated that the minimum inhibitory concentration (MIC) of Ara-A for Herpes Simplex Virus type 1 (HSV-1) is significantly lower than that of this compound. [, ]
A: In vitro studies indicate that purine arabinosides, including Ara-A and this compound, can inhibit the colony formation of human haemopoietic progenitor cells. Notably, erythroid burst-forming cells (BFU-E) show higher sensitivity to these compounds compared to erythroid colony-forming cells (CFU-E) or granulocyte/macrophage colony-forming cells (CFU-GM). []
A: While there's evidence of synergistic antiviral effects between Ara-A and this compound, [] studies show that combining interferon with Ara-A, this compound, or adenine arabinoside 5′-monophosphate results in statistically independent antiviral activities. This suggests that these combinations might not offer enhanced antiviral efficacy beyond their individual effects. []
A: Researchers utilize High-performance liquid chromatography (HPLC) as a primary method to measure this compound concentrations in biological fluids, such as plasma. [, , , , , ] Microbioassays offer an alternative method for this compound quantification, particularly when HPLC sensitivity is limited. These assays exploit the inhibitory effect of arabinosides on vaccinia virus cytopathic effects in cell cultures. []
A: Research suggests that infants might require higher doses of Ara-A to achieve comparable plasma concentrations of this compound compared to adults. This indicates potential age-related differences in drug metabolism and clearance. []
A: Studies show that patients with chronic active hepatitis and those with normal liver function exhibit similar metabolic pathways for Ara-AMP, the monophosphate form of Ara-A. The drug is rapidly deaminated to this compound in both groups, suggesting that liver disease might not significantly alter this specific metabolic process. []
A: Clinical observations suggest a potential interaction between vidarabine and theophylline. As theophylline is metabolized through the xanthine oxidase pathway, similar to the metabolic route of this compound, this co-administration might lead to alterations in drug clearance or potential toxicity. []
A: Research highlights the role of arabinose-1-phosphate as a crucial intermediate in the bacterial synthesis of this compound. This synthesis involves a transarabinosylation reaction where arabinose-1-phosphate, derived from uracil arabinoside, reacts with hypoxanthine in the presence of specific bacterial enzymes. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.